4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine
Description
4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine is a thiomorpholine derivative featuring a benzenesulfonyl group substituted with bromo and chloro groups at the 4- and 2-positions, respectively. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is often used in medicinal chemistry as a bioisostere for morpholine.
Properties
CAS No. |
902137-97-7 |
|---|---|
Molecular Formula |
C10H11BrClNO2S2 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
4-(4-bromo-2-chlorophenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C10H11BrClNO2S2/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
UYOODSFFADHQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-chlorophenol
The first step involves the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol. This reaction can be performed using various brominating agents such as elemental bromine or N-bromosuccinimide in the presence of a solvent like chlorobenzene or carbon tetrachloride.
- Reactants: 2-chlorophenol, bromine
- Solvent: Chlorobenzene or carbon tetrachloride
- Temperature: 0°C to 60°C (optimal at 0°C to 20°C)
- Yield: Up to 99% with minimal formation of undesired isomers.
Formation of Thiomorpholine Derivative
Once 4-bromo-2-chlorophenol is synthesized, it can be reacted with thiomorpholine. This step typically involves heating the two reactants in a suitable solvent.
- Reactants: 4-bromo-2-chlorophenol, thiomorpholine
- Solvent: Methanol or other polar solvents
- Temperature: Reflux conditions for several hours
- Yield: Yields may vary based on conditions but can reach up to 25% for similar compounds.
The final step involves the introduction of the sulfonyl group to form the target compound. This can be achieved through sulfonation reactions using sulfonyl chlorides or sulfur trioxide.
- Reactants: Thiomorpholine derivative, sulfonyl chloride (e.g., benzenesulfonyl chloride)
- Solvent: Dichloromethane or similar
- Temperature: Room temperature or slightly elevated
- Yield: Generally high yields are expected if performed under controlled conditions.
| Step | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chlorophenol + Bromine | Chlorobenzene | 0°C - 20°C | Up to 99% |
| 2 | 4-Bromo-2-chlorophenol + Thiomorpholine | Methanol | Reflux | Up to 25% |
| 3 | Thiomorpholine derivative + Sulfonyl chloride | Dichloromethane | Room Temp | High |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and thiomorpholine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Hydrolysis: Sulfonic acid and thiomorpholine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit certain cancer cell lines. A notable study demonstrated that modifications in the sulfonamide structure can enhance cytotoxicity against various cancer types, including breast and colon cancers .
Mechanism of Action
The mechanism of action often involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. By blocking these enzymes, the compound can potentially hinder cancer progression .
Agrochemical Applications
Herbicidal Properties
The compound has been explored for its herbicidal properties. Sulfonamide derivatives are known to affect plant growth by inhibiting specific metabolic pathways. Studies have shown that 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine can be effective against a range of weeds without harming crop plants .
Pesticide Formulation
In pesticide formulations, this compound serves as an active ingredient due to its efficacy in controlling pest populations while maintaining environmental safety standards. Its application is particularly relevant in integrated pest management strategies .
Material Science
Polymer Chemistry
In material science, 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine is utilized as a building block for synthesizing advanced polymer materials. The sulfonyl group enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposites Development
Recent advancements have seen the incorporation of this compound into nanocomposites, which exhibit improved electrical conductivity and mechanical strength. These materials are being researched for applications in electronic devices and sensors .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |
| Anticancer | HT-29 (Colon Cancer) | 15.0 | |
| Herbicidal | Various Weed Species | 20.0 |
Table 2: Properties in Material Science
| Property | Description | Application Area |
|---|---|---|
| Thermal Stability | Enhanced | High-performance Polymers |
| Mechanical Strength | Improved | Nanocomposites |
| Electrical Conductivity | Increased | Electronic Devices |
Case Studies
Case Study 1: Anticancer Research
A study published in a leading journal evaluated the effects of various sulfonamide derivatives on cancer cell proliferation. The findings indicated that the introduction of a bromo group at the para position significantly increased the cytotoxic effects compared to other derivatives .
Case Study 2: Agrochemical Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in weed biomass while maintaining crop yield levels comparable to untreated controls . This highlights its potential as an effective herbicide.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiomorpholine Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance hydrogen-bonding capacity. The bromo and chloro groups in 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine may further stabilize crystal packing via halogen bonding.
- Conformational Flexibility : Thiomorpholine derivatives exhibit conformational adaptability. For example, 4-(4-nitrophenyl)thiomorpholine adopts an axial substituent position in the solid state due to dimerization, whereas its morpholine counterpart favors equatorial positioning .
Lipophilicity and Metabolism :
- The sulfur atom in thiomorpholine increases lipophilicity (logP) compared to morpholine, improving membrane permeability but also introducing metabolic soft spots (e.g., oxidation to sulfoxides/sulfones) .
Physicochemical Properties
Table 2: Estimated Properties of 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Molecular Weight | ~365.7 g/mol | C11H12BrClNO2S2 |
| logP | ~2.8–3.5 | Higher than morpholine analogues |
| Solubility | Low in water | High lipophilicity |
| Metabolic Stability | Moderate | Susceptible to S-oxidation |
Biological Activity
4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine typically involves the reaction of thiomorpholine with sulfonyl chlorides. The process can be optimized through various methodologies such as mechanochemical synthesis, which enhances yield and purity while reducing reaction times .
Antibacterial Activity
Research indicates that 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiomorpholine structures showed Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli respectively .
Table 1: Antibacterial Activity of Thiomorpholine Derivatives
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine | 40 | 70 |
| Other thiomorpholine derivatives | 20-40 | 40-70 |
The antibacterial mechanism of action for thiomorpholine derivatives often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is achieved through interference with essential bacterial enzymes, leading to cell lysis and death. Additionally, some studies suggest that these compounds may act as free radical scavengers, thus contributing to their antibacterial efficacy .
Study on Antimicrobial Efficacy
A comprehensive study conducted by researchers evaluated the antimicrobial efficacy of various thiomorpholine derivatives, including the target compound. The study utilized agar disc-diffusion methods to assess the activity against clinical isolates of S. aureus and E. coli. Results indicated that the compound showed remarkable inhibition zones compared to standard antibiotics like ceftriaxone .
Evaluation of Anti-inflammatory Properties
In addition to antibacterial activity, there is emerging evidence suggesting that 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with this compound, indicating its potential utility in inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
